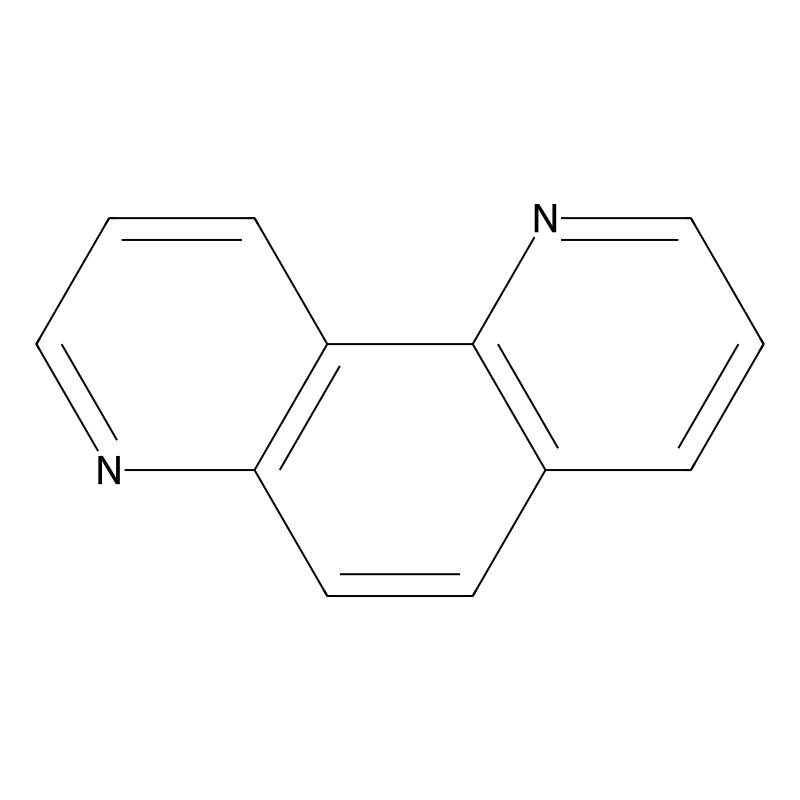

1,7-Phenanthroline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

1,7-Phenanthroline is a heterocyclic organic compound with the molecular formula and a molecular weight of 180.2053 g/mol. It consists of a phenanthrene backbone with nitrogen atoms located at the 1 and 7 positions. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and biological applications. The compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents, which enhances its utility in various

1,7-Phenanthroline exhibits significant biological activity, particularly as an inhibitor of metalloproteins. It has been found to inhibit various metallopeptidases by chelating the metal ions essential for their catalytic activity. This property has been exploited in studies related to cancer therapy and antibacterial activity. For example, silver(I) complexes containing 1,7-phenanthroline have demonstrated potent antifungal activity against Candida species . Furthermore, it has been shown to interact with DNA, influencing cellular processes such as replication and transcription.

Several synthesis methods for 1,7-phenanthroline have been reported:

- Multicomponent Reactions: A common method involves the reaction of substituted anilines with paraformaldehyde under acidic conditions to yield 1,7-phenanthroline derivatives .

- Cyclization Reactions: Another approach utilizes the cyclization of o-phenylenediamines with glycerol in the presence of an acid catalyst .

- Skraup Synthesis: The traditional Skraup synthesis method can also be adapted for producing phenanthroline derivatives through a series of reactions involving glycerol and o-phenylenediamine .

These methods allow for the generation of various derivatives by modifying substituents on the aniline or phenanthroline structure.

1,7-Phenanthroline finds applications across multiple fields:

- Coordination Chemistry: Its ability to form stable complexes with metal ions makes it a key ligand in coordination compounds used for catalysis and sensor applications.

- Biological Research: As a metalloprotease inhibitor, it is utilized in biochemical assays to study enzyme mechanisms and potential therapeutic targets.

- Analytical Chemistry: It serves as a reagent for detecting metal ions due to its colorimetric properties when complexed with metals like iron and copper.

- Material Science: The compound is also explored for its potential use in supramolecular chemistry and the development of new materials .

Studies on the interactions of 1,7-phenanthroline with different metal ions have revealed its unique coordination properties. For example, it has shown different binding affinities compared to other phenanthroline derivatives like 4,7-phenanthroline. These differences affect their biological activities and stability in various environments. Research indicates that complexes formed with 1,7-phenanthroline exhibit distinct structural characteristics that influence their reactivity and interaction with biological targets such as DNA .

Similar Compounds: Comparison

1,7-Phenanthroline shares structural similarities with several other compounds within the phenanthroline family. Here are some notable comparisons:

The uniqueness of 1,7-phenanthroline lies in its specific coordination properties and biological activities that differentiate it from these related compounds. Its ability to inhibit metalloproteins while forming stable complexes makes it particularly valuable in both research and practical applications.